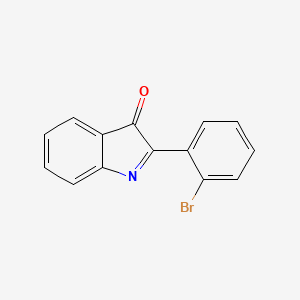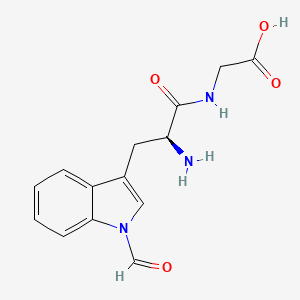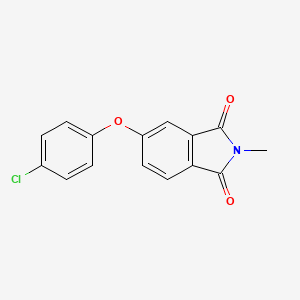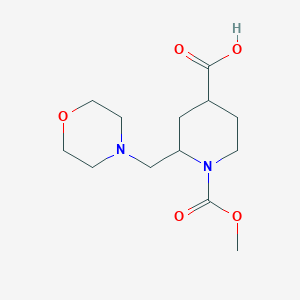![molecular formula C8H6IN3O B11840880 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11840880.png)
3-Iodoimidazo[1,2-a]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodoimidazo[1,2-a]pyridine-7-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of an iodine atom at the 3-position and a carboxamide group at the 7-position makes this compound particularly interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide typically involves the cyclization of 2-aminopyridine with appropriate halogenated ketones. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazo[1,2-a]pyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodoimidazo[1,2-a]pyridine-7-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Cyclization Reactions: The imidazo[1,2-a]pyridine scaffold can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or TBHP can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 3-substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the scaffold.
Wissenschaftliche Forschungsanwendungen
3-Iodoimidazo[1,2-a]pyridine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Biology: It is employed in the design of chemical probes to study biological pathways.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of 3-Iodoimidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine
- 3-Chloroimidazo[1,2-a]pyridine
- 3-Fluoroimidazo[1,2-a]pyridine
Uniqueness
3-Iodoimidazo[1,2-a]pyridine-7-carboxamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its bromo, chloro, or fluoro counterparts .
Eigenschaften
Molekularformel |
C8H6IN3O |
|---|---|
Molekulargewicht |
287.06 g/mol |
IUPAC-Name |
3-iodoimidazo[1,2-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C8H6IN3O/c9-6-4-11-7-3-5(8(10)13)1-2-12(6)7/h1-4H,(H2,10,13) |
InChI-Schlüssel |
CXWXFNIIEPKKDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC=C2I)C=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B11840819.png)
![[(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate](/img/structure/B11840821.png)









